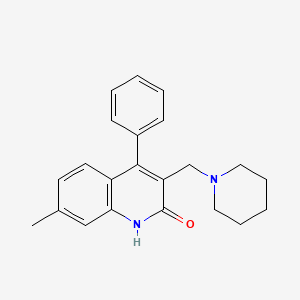
7-methyl-4-phenyl-3-(piperidin-1-ylmethyl)quinolin-2(1H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
The compound 7-methyl-4-phenyl-3-(piperidin-1-ylmethyl)quinolin-2(1H)-one is a quinoline derivative, which is a class of heterocyclic aromatic organic compounds. Quinoline derivatives are known for their diverse pharmacological activities, including antimalarial, anticancer, and antibacterial properties. The specific compound appears to be a novel structure, potentially designed for therapeutic applications, given the presence of a piperidine moiety, which is often seen in medicinal chemistry due to its biological relevance.
Synthesis Analysis
The synthesis of quinoline derivatives can be complex, involving multiple steps such as protection, nucleophilic reactions, and deprotection. For instance, the synthesis of a related compound, 7-chloro-4-{4-[2-(2-methyl-imidazol-1-yl)ethyl]-piperidine-1-yl}quinoline, was achieved through amino protection, nucleophilic reaction, and deprotection, with purification by silica gel chromatography, resulting in high yields . Although the exact synthesis of 7-methyl-4-phenyl-3-(piperidin-1-ylmethyl)quinolin-2(1H)-one is not detailed, similar synthetic strategies could be employed.
Molecular Structure Analysis
The molecular structure of quinoline derivatives is often confirmed using techniques such as NMR (nuclear magnetic resonance) and X-ray crystallography. For example, the structural assignments of coumarin bearing pyrrolo[1,2-a]quinoxaline derivatives synthesized using a piperidine–iodine dual system catalyst were supported by 1H NMR, 13C NMR, and X-ray crystallography data . These techniques provide detailed information about the molecular framework and the spatial arrangement of atoms within the compound.
Chemical Reactions Analysis
Quinoline derivatives can participate in various chemical reactions, which are essential for their synthesis and functionalization. The use of piperidine–iodine as a dual system catalyst in the synthesis of coumarin bearing pyrrolo[1,2-a]quinoxaline derivatives via a one-pot three-component reaction is an example of the innovative approaches taken to construct these complex molecules . The reactivity of the quinoline core can be manipulated through different substituents, leading to a wide range of possible derivatives with diverse biological activities.
Physical and Chemical Properties Analysis
The physical and chemical properties of quinoline derivatives are influenced by their molecular structure. These properties are crucial for determining the compound's suitability for drug development, including its solubility, stability, and reactivity. The antiproliferative study of novel 4-(piperidin-1-ylmethyl)-2-(thiophen-2-yl) quinoline analogues indicates that the synthesized compounds exhibited considerable growth inhibition of human cancer cell lines, suggesting that the physical and chemical properties of these compounds are conducive to their biological activity .
Relevant Case Studies
The antiproliferative effects of 4-(piperidin-1-ylmethyl)-2-(thiophen-2-yl) quinoline derivatives against various human cancer cell lines, such as T-47D, HeLa, HepG2, and MCF-7, were investigated, with some compounds showing up to 90% growth inhibitory effect . These results highlight the potential of quinoline derivatives as anticancer agents and underscore the importance of further studies to explore their therapeutic potential.
Scientific Research Applications
Antimicrobial Applications
Research indicates that compounds structurally related to "7-methyl-4-phenyl-3-(piperidin-1-ylmethyl)quinolin-2(1H)-one" have been synthesized and shown to exhibit significant antimicrobial activities. A study by Ashok et al. (2014) focused on the ultrasound- and microwave-assisted synthesis of derivatives that showed good antimicrobial activity against bacterial strains such as Staphylococcus aureus and Escherichia coli, as well as fungal strains including Aspergillus niger and Candida metapsilosis (Ashok, Ganesh, Vijaya Lakshmi, & Ravi, 2014).
Crystal Structure and Synthesis
The crystal structures of related compounds have been elucidated to understand their potential applications better. Ullah et al. (2017) presented the crystal packing and structure of similar compounds, which aids in the understanding of their interactions at the molecular level (Ullah, Altaf, & Mansha, 2017).
Antiproliferative and Anticancer Applications
Compounds with a structure related to "7-methyl-4-phenyl-3-(piperidin-1-ylmethyl)quinolin-2(1H)-one" have also been studied for their antiproliferative properties. Harishkumar et al. (2018) synthesized novel derivatives and tested their anticancer activity against various human cancer cell lines, finding some compounds to exhibit considerable growth inhibition (Harishkumar, Nd, & Santhosha, 2018).
Molecular Docking and Estrogen Receptor Binding
The estrogen receptor binding affinity and molecular docking studies have been performed on related compounds to assess their potential as therapeutic agents. Parveen et al. (2017) synthesized derivatives that showed better anti-proliferative activities than the standard drug curcumin in certain cases, indicating their potential in drug development (Parveen, Ahmed, Idrees, Khan, & Hassan, 2017).
properties
IUPAC Name |
7-methyl-4-phenyl-3-(piperidin-1-ylmethyl)-1H-quinolin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24N2O/c1-16-10-11-18-20(14-16)23-22(25)19(15-24-12-6-3-7-13-24)21(18)17-8-4-2-5-9-17/h2,4-5,8-11,14H,3,6-7,12-13,15H2,1H3,(H,23,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NCFATCSMUHOGAA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)C(=C(C(=O)N2)CN3CCCCC3)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
7-methyl-4-phenyl-3-(piperidin-1-ylmethyl)quinolin-2(1H)-one | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


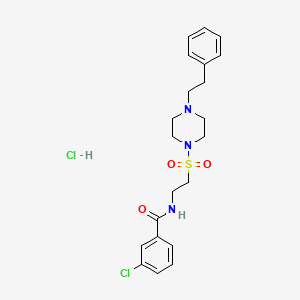
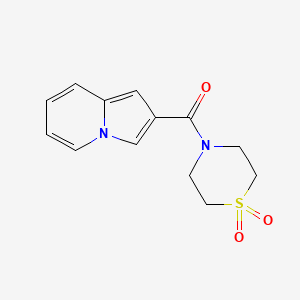

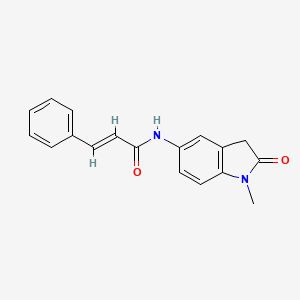
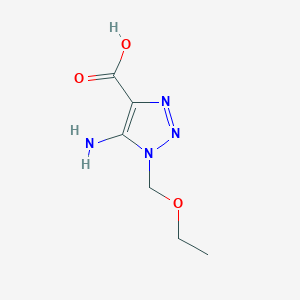
![Methyl 6-benzyl-2-(3,4,5-trimethoxybenzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate hydrochloride](/img/structure/B2520381.png)
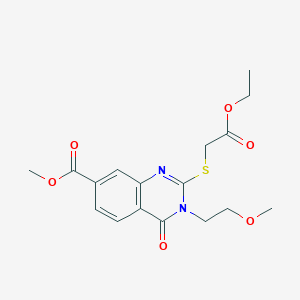

![2-[[1-[2-Oxo-1-(2,2,2-trifluoroethyl)pyrrolidin-3-yl]piperidin-4-yl]methoxy]pyridine-4-carbonitrile](/img/structure/B2520386.png)
![Ethyl 2-oxo-2-(4-oxospiro[chroman-2,4'-piperidin]-1'-yl)acetate](/img/structure/B2520389.png)
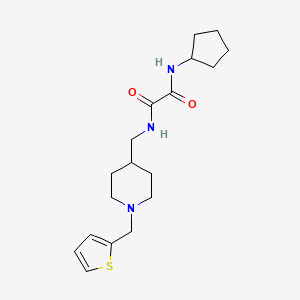
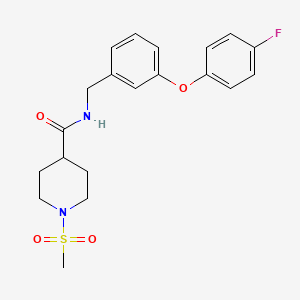
![Methyl 2-[3-(butyrylamino)-4-hydroxyphenyl]acetate](/img/structure/B2520394.png)